2-(4-chlorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is an organic compound that features both chlorophenoxy and trifluoromethylphenoxy groups. These functional groups are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide typically involves the reaction of 4-chlorophenol with 2-bromoethyl acetate to form 2-(4-chlorophenoxy)ethyl acetate. This intermediate is then reacted with 3-(trifluoromethyl)phenol in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide involves its interaction with specific molecular targets. The chlorophenoxy and trifluoromethylphenoxy groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: Known for its use as a herbicide.
3-(trifluoromethyl)phenol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
2-(4-chlorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is unique due to the combination of chlorophenoxy and trifluoromethylphenoxy groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO3/c18-13-4-6-14(7-5-13)25-11-16(23)22-8-9-24-15-3-1-2-12(10-15)17(19,20)21/h1-7,10H,8-9,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKMDBYJKUMTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNC(=O)COC2=CC=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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